Isothiazolo[5,4-b]pyridine
Overview
Description
Isothiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a fused ring system consisting of an isothiazole ring and a pyridine ring, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo[5,4-b]pyridine typically involves the construction of the fused ring system through various heterocyclization reactions. One common method involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles . Another approach includes the use of Mannich bases in pyridine under reflux conditions to yield substituted isothiazolopyridines . Additionally, the regioselective functionalization of 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines has been developed as a key synthetic route .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound would likely involve optimizing the aforementioned synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[5,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents for substitution reactions, reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield dihalogenated derivatives, while reduction reactions may produce partially or fully reduced analogs of this compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of isothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a RIPK1 inhibitor, the compound binds to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation of necroptosis pathways . This inhibition effectively blocks inflammatory signaling and cell death, making it a potential therapeutic agent for inflammation-related diseases .
Comparison with Similar Compounds
Isothiazolo[5,4-b]pyridine can be compared with other similar heterocyclic compounds, such as isoxazolo[5,4-b]pyridine and isothiazolo[4,3-b]pyridine While these compounds share structural similarities, this compound is unique in its specific ring fusion pattern and the resulting chemical properties
List of Similar Compounds
- Isoxazolo[5,4-b]pyridine
- Isothiazolo[4,3-b]pyridine
- Thiazolo[5,4-b]pyridine
Biological Activity
Isothiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by case studies and research findings.
Overview of this compound
This compound is characterized by a fused isothiazole and pyridine ring system. This unique structure contributes to its biological activity, particularly in targeting various enzymes and receptors involved in disease pathways.
Pharmacological Properties
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PI3K Inhibition :
- A notable study demonstrated that specific derivatives of thiazolo[5,4-b]pyridine exhibit potent inhibition of phosphoinositide 3-kinases (PI3K) with nanomolar IC50 values. For instance, compound 19a showed an IC50 of 3.6 nM against PI3Kα, indicating strong potential as a therapeutic agent in cancer treatment due to the role of PI3K in tumorigenesis .
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c-KIT Inhibition :
- Another significant finding involves the inhibition of the c-KIT receptor tyrosine kinase, which is crucial for the treatment of gastrointestinal stromal tumors (GISTs). The derivative 6r was identified as a potent inhibitor with an IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant resistant to imatinib. This compound also demonstrated superior anti-proliferative activity (GI50 = 1.15 μM) compared to imatinib .
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GAK Inhibition :
- Isothiazolo[4,5-b]pyridines have been explored for their inhibitory effects on cyclin G-associated kinase (GAK). Although initial synthesis did not yield active compounds against GAK, modifications to the structure revealed potential for antiviral activity against hepatitis C virus (HCV) and dengue virus (DENV) .
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is heavily influenced by their structural components:
- Functional Groups : The presence of electron-withdrawing groups enhances binding affinity to target enzymes. For example, sulfonamide functionalities have been shown to significantly increase PI3K inhibitory potency .
- Substituent Positioning : The positioning of substituents on the pyridine ring affects activity; for instance, modifications at positions 5 and 6 optimize GAK affinity .
Table 1: Summary of Biological Activities and IC50 Values
Compound | Target Enzyme/Pathway | IC50 Value | Notes |
---|---|---|---|
19a | PI3Kα | 3.6 nM | Potent inhibitor with significant selectivity |
6r | c-KIT | 4.77 μM | Effective against imatinib-resistant mutations |
GAK Inhibitors | GAK | Various | Initial compounds lacked activity; modifications needed |
Case Studies
- Therapeutic Potential in Cancer :
- Antiviral Applications :
Properties
IUPAC Name |
[1,2]thiazolo[5,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-5-4-8-9-6(5)7-3-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIVYUBSVCXRPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497709 | |
Record name | [1,2]Thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4767-80-0 | |
Record name | [1,2]Thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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